(E)-3-(2-chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

Description

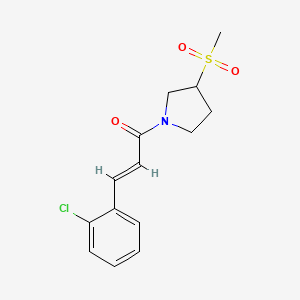

(E)-3-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 2-chlorophenyl group at the β-position and a 3-(methylsulfonyl)pyrrolidin-1-yl moiety at the α-position.

Key structural features include:

- Chlorophenyl substituent: The 2-chloro position may influence steric and electronic effects compared to 3- or 4-chloro isomers.

- Pyrrolidine modification: The 3-(methylsulfonyl) group distinguishes it from simpler pyrrolidin-1-yl chalcones, likely improving solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3-methylsulfonylpyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S/c1-20(18,19)12-8-9-16(10-12)14(17)7-6-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPOAXIYHPQLKT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of (E)-3-(2-chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one are the enzymes phosphodiesterase 3 and phosphodiesterase 4. These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4. By inhibiting these enzymes, it increases the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects.

Biochemical Pathways

The compound’s action affects the cyclic nucleotide signaling pathway. By inhibiting phosphodiesterase 3 and phosphodiesterase 4, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle in the airways and a reduction in inflammation, which are beneficial in conditions like chronic obstructive pulmonary disease.

Biological Activity

(E)-3-(2-chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a propenone moiety linked to a pyrrolidine ring with a methylsulfonyl group and a chlorophenyl substituent. This configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. For instance, the sulfonamide group is known to enhance antibacterial properties through inhibition of bacterial folate synthesis pathways.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro assays revealed that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation. A study highlighted that similar sulfonamide derivatives could inhibit tumor growth by targeting specific kinases involved in cancer progression .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It is hypothesized that the compound could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The involvement of the NLRP3 inflammasome in mediating these effects has been explored, indicating potential pathways for therapeutic intervention in conditions like Alzheimer's disease .

Receptor Interactions

The compound's biological activity is likely mediated through interactions with specific receptors. Studies on similar compounds have shown selective binding to dopamine receptors, which are crucial in modulating neurotransmission and may contribute to both neuroprotective and behavioral effects . The selectivity for different receptor subtypes can influence its therapeutic profile.

Inhibition of Enzymatic Activity

Inhibition of key enzymes involved in inflammatory processes has been noted as a significant mechanism of action for compounds within this class. For instance, the inhibition of cyclooxygenase (COX) enzymes has been documented, leading to reduced production of pro-inflammatory mediators .

Case Studies

Comparison with Similar Compounds

Chalcone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- Chlorophenyl Position : The 2-chloro isomer (3a) exhibits a higher melting point (192–194°C) than the 4-chloro analog (124°C, ), suggesting enhanced crystallinity due to substituent symmetry.

- Heterocyclic Variations : Replacement of pyrrolidine with pyridine (3a, ) introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity.

Structural and Crystallographic Insights

- Dihedral Angles : In fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing conjugation and π-π stacking . The 2-chlorophenyl group in the target compound may impose similar torsional strain.

- Hydrogen Bonding : The methylsulfonyl group can act as a hydrogen-bond acceptor, a feature absent in simpler pyrrolidine derivatives (e.g., ). This may enhance interactions in biological targets or crystal packing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, and how can purity be optimized?

- Methodology :

- Claisen-Schmidt Condensation : A common method for α,β-unsaturated ketones involves reacting substituted acetophenones with appropriate aldehydes under basic conditions (e.g., NaOH/EtOH). For the methylsulfonyl-pyrrolidine moiety, pre-functionalization of the pyrrolidine ring may be required before condensation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (e.g., using ethanol or dichloromethane/hexane mixtures) ensures high purity. Characterization via / NMR, FT-IR, and mass spectrometry is critical to confirm structural integrity .

Q. How can the crystal structure of this compound be resolved, and what structural insights are prioritized?

- Methodology :

- Single-Crystal X-ray Diffraction (XRD) : Grow crystals via slow evaporation of a saturated solution (e.g., in chloroform/hexane). Analyze using XRD to determine bond lengths, angles, and torsion angles. The methylsulfonyl group’s conformation (e.g., axial/equatorial in pyrrolidine) and its impact on planarity of the α,β-unsaturated ketone should be assessed .

- Key Parameters : Dihedral angles between the chlorophenyl ring and the enone system, and intermolecular interactions (e.g., C–H···O, π–π stacking) that stabilize the crystal lattice .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm) and sulfonyl (S=O, ~1300–1350 cm) stretching vibrations.

- NMR : NMR to confirm the (E)-configuration (coupling constant ≈ 15–16 Hz for α,β-unsaturated ketones). NMR detects electronic effects of the methylsulfonyl group on adjacent carbons .

- UV-Vis : Assess π→π* transitions in the enone system; compare with DFT-calculated electronic spectra .

Advanced Research Questions

Q. How does the methylsulfonyl group influence electronic properties and reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to study electron-withdrawing effects of the sulfonyl group. Compare charge distribution (Mulliken/NBO analysis) with analogs lacking the sulfonyl moiety .

- Reactivity Studies : Perform nucleophilic addition reactions (e.g., with Grignard reagents) to evaluate how the sulfonyl group modulates enone electrophilicity .

Q. How can biological activity assays (e.g., antimicrobial) be designed for this compound?

- Methodology :

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. The methylsulfonyl group may enhance solubility, affecting MIC values .

- Mechanistic Studies : Perform time-kill assays and synergy testing with standard antibiotics. Molecular docking (e.g., AutoDock Vina) can predict interactions with bacterial targets like DNA gyrase .

Q. How can structural modifications improve non-linear optical (NLO) properties?

- Methodology :

- Hyperpolarizability Calculations : Use DFT (CAM-B3LYP) to compute β (first hyperpolarizability). Compare with experimental results from Kurtz-Perry powder tests. The sulfonyl group’s electron-withdrawing nature may enhance NLO response .

- Crystal Engineering : Modify substituents (e.g., methoxy → nitro) to increase dipole alignment in the crystal lattice, improving SHG efficiency .

Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodology :

- Meta-Analysis : Compare substituent effects across studies (e.g., chlorophenyl vs. dichlorophenyl analogs). Differences in MIC values may arise from variations in bacterial strains or assay conditions .

- Purity Validation : Re-evaluate conflicting compounds via HPLC and XRD to rule out impurities or polymorphic forms .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths for the enone system sometimes diverge?

- Resolution Strategy :

- Basis Set Selection : Ensure DFT calculations use diffuse functions (e.g., 6-311++G(d,p)) to account for electron density in polarized bonds.

- Crystal Packing Effects : Experimental XRD data reflect intermolecular forces (e.g., hydrogen bonding) that may distort bond lengths compared to gas-phase DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.